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Executive Summary
LaNi₅ is the quintessential AB5​-type intermetallic compound, serving as a benchmark solid-

state hydrogen storage medium and a primary anode material in nickel-metal hydride (Ni-MH)

batteries. Understanding its electronic band structure and density of states (DOS) through

Density Functional Theory (DFT) is critical for predicting hydrogen absorption kinetics,

thermodynamic stability, and material degradation.

Note for Interdisciplinary Audiences: While LaNi₅ is a cornerstone of materials science, the first-

principles methodologies detailed here—such as geometry optimization, electron density

mapping, and thermodynamic stability prediction—directly mirror the quantum mechanical

workflows utilized by drug development professionals in structure-based drug design,

pharmacophore modeling, and metalloenzyme simulations.

This whitepaper provides an authoritative, step-by-step methodological guide for researchers to

perform highly accurate, self-validating DFT calculations on LaNi₅.
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Structural Foundations of LaNi₅
Before initializing any quantum mechanical calculation, the crystallographic inputs must be

rigorously defined. LaNi₅ crystallizes in a hexagonal CaCu5​-type prototype structure, belonging

to the P6/mmm space group (No. 191)[1].

Atomic Positions: The unit cell contains one formula unit (6 atoms). Lanthanum (La) occupies

the 1a Wyckoff position (0, 0, 0), while Nickel (Ni) occupies two distinct inequivalent sites: the

2c site (1/3, 2/3, 0) and the 3g site (1/2, 0, 1/2)[2].

Interstitial Cavities: This specific crystallographic arrangement creates multiple interstitial

sites (e.g., 6m, 12n, 12o, 2b) that serve as host cavities for hydrogen atoms. Accurate

modeling of these sites is paramount, as the thermodynamic stability of the (2b) site has

been directly linked to the intrinsic degradation of LaNi₅ during repeated hydrogenation

cycling[3].

Methodological Framework: The "Why" Behind the
Parameters
In computational materials science, the choice of functional and pseudopotential dictates the

physical validity of the simulation. As a self-validating system, every parameter must be chosen

based on physical causality rather than default software settings.

Exchange-Correlation Functional: We employ the Generalized Gradient Approximation

(GGA) parameterized by Perdew, Burke, and Ernzerhof (PBE). Causality: While the Local

Density Approximation (LDA) is computationally cheaper, it systematically overbinds atoms,

underestimating the unit cell volume of LaNi₅ by approximately 10.4%[4]. Because hydrogen

storage capacity is strictly dependent on the interstitial hole radius, GGA-PBE is mandatory

to accurately reproduce experimental lattice expansion.

Pseudopotentials: The Projector Augmented Wave (PAW) method is selected over standard

norm-conserving pseudopotentials. PAW retains the all-electron character near the nucleus,

which is critical when modeling the strongly correlated 3d states of Nickel[5].

Hubbard U Correction (GGA+U): For pure LaNi₅, bare GGA yields the most regular

contraction trend and matches experimental lattice parameters with high fidelity. A Hubbard
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U correction (e.g., U=6 eV) is typically reserved for highly localized 4f electrons in other rare-

earth variants (like CeNi₅ or NdNi₅), but is omitted for LaNi₅ to preserve predictive

consistency across the transition metal d-bands[6].

Step-by-Step Experimental Protocol
The following protocol describes a self-validating workflow using a standard plane-wave DFT

code (e.g., VASP or Quantum ESPRESSO).

Step 1: Convergence Testing (The Validation Check)
Before any production run, the system must self-validate its basis set.

Increment the plane-wave cutoff energy ( Ecut​) from 400 eV to 600 eV in 50 eV steps.

Increment the Monkhorst-Pack k-point grid from 4×4×4 to 12×12×12 .

Validation Criterion: The system is converged when the total energy variance is ΔE<10−3

eV/atom. For LaNi₅, an Ecut​of 500 eV ensures absolute convergence of total energy and

forces[7].

Step 2: Full Geometry Optimization
Initialize the P6/mmm structure.

Allow both the atomic positions and the cell volume/shape to relax simultaneously (e.g.,

ISIF=3 in VASP).

Apply a first-order Methfessel-Paxton smearing ( σ=0.1 eV) to handle the metallic nature of

LaNi₅ and prevent fractional occupancy errors during relaxation.

Step 3: Self-Consistent Field (SCF) Static Calculation
Using the relaxed structure, perform a static calculation to generate a highly accurate

ground-state charge density.

Fix the lattice parameters and atomic positions.
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Switch to the tetrahedron method with Blöchl corrections (ISMEAR = -5) for highly accurate

total energy and DOS integration.

Step 4: Non-SCF Band Structure and DOS Calculation
Read the converged charge density from Step 3.

For Band Structure: Define a high-symmetry k-path through the hexagonal irreducible

Brillouin zone (IBZ): Γ→M→K→Γ→A→L→H→A . Disable charge density updating to solve

the Kohn-Sham equations purely for the eigenvalues along the path.

For DOS: Use a highly dense k-mesh (e.g., 16×16×16 ) to capture the fine features of the Ni-

3d bands.

Quantitative Data Presentation
Parameter

Computational Choice /
Value

Physical Justification

Space Group P6/mmm (No. 191)
Experimental ground-state

crystal structure of LaNi₅[1].

Exchange-Correlation GGA-PBE

Prevents the ~10.4% volume

underestimation typical of

LDA[4].

Pseudopotential PAW

Retains all-electron behavior

near the nucleus for Ni-3d

states[5].

Plane-Wave Cutoff 500 eV
Ensures absolute convergence

of total energy and forces[7].

K-Point Mesh (SCF) 12×12×12

Required for accurate

integration of the metallic

Fermi surface.

Smearing Method Methfessel-Paxton ( σ=0.1 eV)

Prevents fractional occupancy

errors during metallic

relaxation.
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Electronic Structure Analysis
Band Structure Features: The band structure of LaNi₅ is characterized by highly dispersive

La-s and La-p bands at higher energies, and densely packed, relatively flat bands near the

Fermi level ( EF​). These flat bands denote high effective electron masses and localized

states.

Density of States (DOS): The total DOS at the Fermi level is exceptionally high,

predominantly dictated by the Ni-3d orbitals. This high DOS at EF​implies structural instability,

which is precisely why LaNi₅ readily absorbs hydrogen to lower its overall free energy.

Hydrogenation Mechanism: Upon hydrogen insertion, the H-1s electrons strongly hybridize

with the Ni-3d states. The addition of hydrogen atoms induces an increase in the total DOS

at the Fermi level, while a narrowed Ni-d band is formed due to lattice expansion[8]. This

hybridization pulls the Ni-d states to lower energies, thereby stabilizing the hydride phase.

Workflow Visualization
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Figure 1: Self-validating DFT workflow for LaNi₅ electronic band structure calculations.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1585180/docs?utm_src=pdf-body-img#computational-elucidation-of-lani-electronic-band-structures-a-first-principles-dft-whitepaper
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585180?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


References
mp-2317: LaNi5 (Hexagonal, P6/mmm, 191) - Materials Project. 1

Lanthanide Contraction in RENi5 (RE = La, Ce, Nd, Sm, Eu, Gd, Tb, Yb) Compounds

Studied with Band Structure Calculations - icm.edu.pl.6

Unravelling LaNi5 intrinsic degradation: New insights from DFT study on thermodynamics

and hydrogen diffusion - ResearchGate. 3

Accurate heat of formation for fully hydrided LaNi5 via the all-electron full-potential linearized

augmented plane wave approach - ResearchGate. 4

Na3FeH7 and Na3CoH6: Hydrogen-Rich First-Row Transition Metal Hydrides from High

Pressure Synthesis - ACS Publications. 5

A Hybrid Machine Learning Framework for Predicting Hydrogen Storage Capacities in Metal

Hydrides - arXiv. 7

Chinese Physics - Chin. Phys. B - iphy.ac.cn. 8

Fine-tuning Stability of La-Ni-Sn-H Materials for Hydrogen Storage - it4i.cz. 2

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. next-gen.materialsproject.org [next-gen.materialsproject.org]

2. events.it4i.cz [events.it4i.cz]

3. researchgate.net [researchgate.net]

4. researchgate.net [researchgate.net]

5. pubs.acs.org [pubs.acs.org]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://next-gen.materialsproject.org/materials/mp-2317/
http://przyrbwn.icm.edu.pl/APP/PDF/121/a121z5p25.pdf
https://www.researchgate.net/publication/378144885_Unravelling_LaNi5_intrinsic_degradation_New_insights_from_DFT_study_on_thermodynamics_and_hydrogen_diffusion
https://www.researchgate.net/publication/224454767_Accurate_heat_of_formation_for_fully_hydrided_LaNi5_via_the_all-electron_full-potential_linearized_augmented_plane_wave_approach
https://pubs.acs.org/doi/10.1021/acs.inorgchem.0c02294
https://arxiv.org/html/2401.17587v5
https://cpb.iphy.ac.cn/EN/article/downloadArticleFile.do?attachType=PDF&id=109256
https://events.it4i.cz/event/346/attachments/820/2904/16_Friak_Martin_Fine-tuning%20stability%20of%20La-Ni-Sn-H%20materials%20for%20hydrogen%20storage.pdf
https://www.benchchem.com/product/b1585180?utm_src=pdf-custom-synthesis#bc-rfq
https://next-gen.materialsproject.org/materials/mp-2317/
https://events.it4i.cz/event/346/attachments/820/2904/16_Friak_Martin_Fine-tuning%20stability%20of%20La-Ni-Sn-H%20materials%20for%20hydrogen%20storage.pdf
https://www.researchgate.net/publication/378144885_Unravelling_LaNi5_intrinsic_degradation_New_insights_from_DFT_study_on_thermodynamics_and_hydrogen_diffusion
https://www.researchgate.net/publication/224454767_Accurate_heat_of_formation_for_fully_hydrided_LaNi5_via_the_all-electron_full-potential_linearized_augmented_plane_wave_approach
https://pubs.acs.org/doi/10.1021/acs.inorgchem.0c02294
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585180?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

7. A Hybrid Machine Learning Framework for Predicting Hydrogen Storage Capacities in
Metal Hydrides: Unsupervised Feature Learning with Deep Neural Networks [arxiv.org]

8. cpb.iphy.ac.cn [cpb.iphy.ac.cn]

To cite this document: BenchChem. [Computational Elucidation of LaNi₅ Electronic Band
Structures: A First-Principles DFT Whitepaper]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1585180/docs#computational-elucidation-of-lani-
electronic-band-structures-a-first-principles-dft-whitepaper]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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